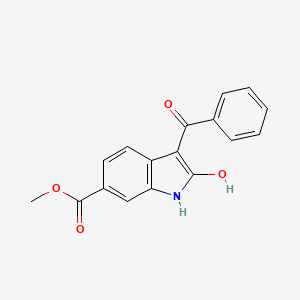
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Vue d'ensemble
Description
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, also known as MHPIC, is a chemical compound with potential applications in scientific research. MHPIC is a heterocyclic compound that contains an indole ring and a keto group. It has been synthesized and studied for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
This compound shows great potential as a building block for highly emissive metal complexes used in OLEDs . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its ability to produce bright, colorful, and efficient light.
Dye-Sensitized Solar Cells
The structure of this compound, particularly the presence of a carboxy- or ester group and electron-donating fragments, makes it suitable for creating strong light-absorbing metal complexes . These complexes can be used in dye-sensitized solar cells, which are a promising type of thin-film solar cell.
Synthesis of Coumarin Derivatives
Coumarins have significant biological and pharmaceutical properties. The compound can be used to synthesize various coumarin derivatives, which have applications ranging from fabric conditioners to medicinal industry , especially as anticoagulants like warfarin .
Biological Activity Screening
Synthetic coumarins, derived from this compound, can be screened for a variety of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant , and many other properties .
Development of Pharmacophores
The compound can be modified to introduce pharmacophoric groups at specific positions, which are essential for the compound’s activity as a drug. This can lead to the development of new medications with anti-Alzheimer, anti-tuberculosis, anti-platelet , and COX inhibitor activities .
Antioxidant Properties
The compound has potential use in the evaluation of antioxidant properties. It can be used in assays to measure the ability to scavenge free radicals, which is important in the study of diseases caused by oxidative stress .
Propriétés
IUPAC Name |
methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHFYBNNGHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



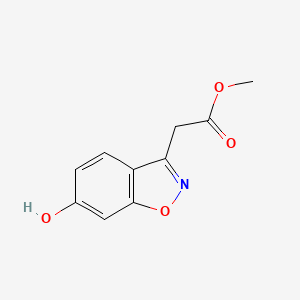

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
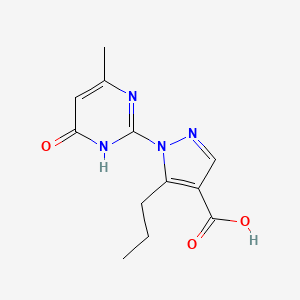
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
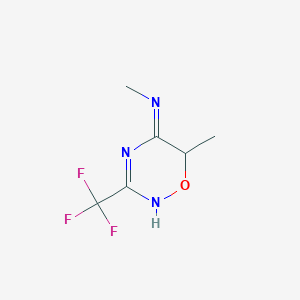
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
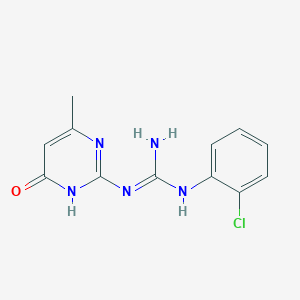

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
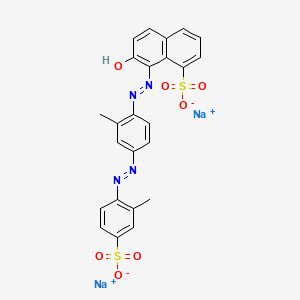
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
